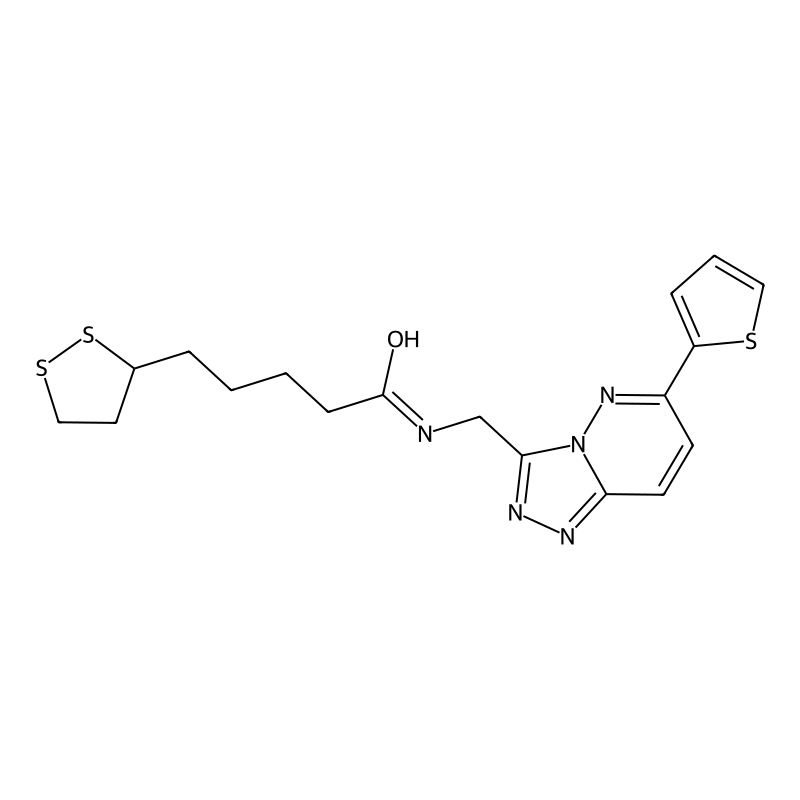5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide is a complex organic compound with the molecular formula and a molecular weight of 419.6 g/mol. This compound features a unique structure that includes a dithiolane moiety and a triazolopyridazine segment, which contributes to its potential biological activities and applications in medicinal chemistry. The presence of sulfur in the dithiolane structure is noteworthy, as it can impart specific chemical reactivity and biological interactions that are distinct from other organic compounds.
The chemical reactivity of 5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide may involve nucleophilic substitutions and redox reactions due to the presence of sulfur atoms in the dithiolane ring. These reactions could lead to the formation of various derivatives or analogs that may exhibit altered biological properties. Specific reaction pathways would depend on the conditions employed (e.g., temperature, solvent) and could be explored through synthetic chemistry techniques.
The synthesis of 5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide typically involves multi-step organic synthesis strategies. Initial steps may include the formation of the dithiolane moiety from appropriate precursors followed by coupling reactions with the triazolopyridazine derivative. Techniques such as microwave-assisted synthesis or solvent-free methods could enhance yields and reduce reaction times.
This compound has potential applications in pharmaceutical development due to its unique structural features. It may serve as a lead compound for drug discovery targeting various diseases, particularly those where traditional therapies have failed. Additionally, its chemical properties could be exploited in materials science or as a reagent in organic synthesis.
Interaction studies involving 5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide would focus on its binding affinities with biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting the compound's pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1,2-Dithiolan-3-yl)pentanoic acid | Dithiolane structure | Antioxidant properties |
| N2-[5-(1,2-Dithiolan-3-yl)-1-oxopentyl]-L-arginine methyl ester | Dithiolane and arginine derivative | Potential anti-cancer activity |
| 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin | Triazole structure | Antimicrobial activity |
These compounds highlight the uniqueness of 5-(1,2-dithiolan-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide through its specific combination of dithiolane and triazolopyridazine motifs that may confer distinct therapeutic properties not found in other similar compounds.








